molecular formula C19H21ClN2O3 B6799579 (1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide

(1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B6799579
M. Wt: 360.8 g/mol
InChI Key: DVZOTUPOXUVWGI-IEKNMDOWSA-N
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Description

(1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a pyrrolidinone ring and a chlorophenyl group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidinone intermediate.

    Construction of the bicyclic structure: This can be accomplished through a Diels-Alder reaction or other cycloaddition reactions, followed by functional group modifications to introduce the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide may serve as a probe to study enzyme interactions and protein binding due to its specific functional groups.

Medicine

The compound has potential pharmaceutical applications, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide: can be compared to other compounds with similar bicyclic structures or functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic structure with a pyrrolidinone ring and a chlorophenyl group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,4S)-N-[2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-22-17(24)9-15(18(22)11-2-4-12(20)5-3-11)21-19(25)14-7-10-6-13(14)16(23)8-10/h2-5,10,13-15,18H,6-9H2,1H3,(H,21,25)/t10-,13+,14?,15?,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZOTUPOXUVWGI-IEKNMDOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)NC(=O)C2CC3CC2C(=O)C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(C(CC1=O)NC(=O)C2C[C@@H]3C[C@H]2C(=O)C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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